molecular formula C30H16Cl2O4 B5179245 2-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]indene-1,3-dione

2-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]indene-1,3-dione

Cat. No.: B5179245
M. Wt: 511.3 g/mol
InChI Key: QBANZIJFANBFJM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]indene-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]indene-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene-1,3-dione Core: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

    Final Assembly: The final step involves the coupling of the indene-1,3-dione core with the chlorophenyl groups under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]indene-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]indene-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is conducted to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]indene-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-dioxoindene: Shares a similar core structure but lacks the additional chlorophenyl groups.

    4-Chlorobenzophenone: Contains chlorophenyl groups but differs in the overall structure and functional groups.

Uniqueness

2-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]indene-1,3-dione is unique due to its complex structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16Cl2O4/c31-19-13-9-17(10-14-19)29(25(33)21-5-1-2-6-22(21)26(29)34)30(18-11-15-20(32)16-12-18)27(35)23-7-3-4-8-24(23)28(30)36/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBANZIJFANBFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC=C(C=C3)Cl)C4(C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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